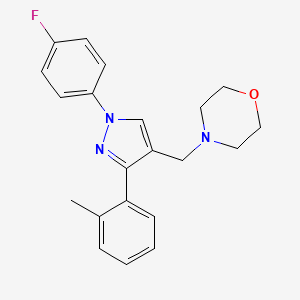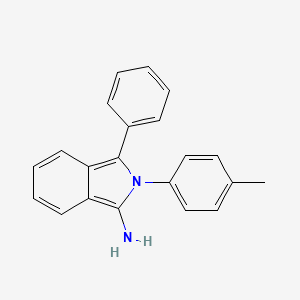
2-(4-Methylphenyl)-3-phenyl-2H-isoindol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine is an organic compound that belongs to the class of isoindoline derivatives. Isoindolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound features a phenyl group and a p-tolyl group attached to the isoindoline core, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a substituted benzylamine and a phthalic anhydride derivative can lead to the formation of the isoindoline core. The reaction conditions often include the use of a solvent such as toluene or ethanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Phenyl-2-(m-tolyl)-2H-isoindol-1-amine
- 3-Phenyl-2-(o-tolyl)-2H-isoindol-1-amine
- 3-Phenyl-2-(p-chlorophenyl)-2H-isoindol-1-amine
Uniqueness
3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine is unique due to the presence of the p-tolyl group, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
106697-64-7 |
|---|---|
Molekularformel |
C21H18N2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-3-phenylisoindol-1-amine |
InChI |
InChI=1S/C21H18N2/c1-15-11-13-17(14-12-15)23-20(16-7-3-2-4-8-16)18-9-5-6-10-19(18)21(23)22/h2-14H,22H2,1H3 |
InChI-Schlüssel |
FQYCWDIBROVARB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=C2N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
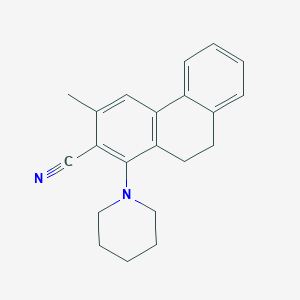
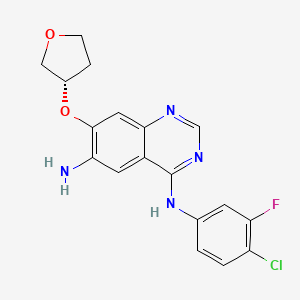
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
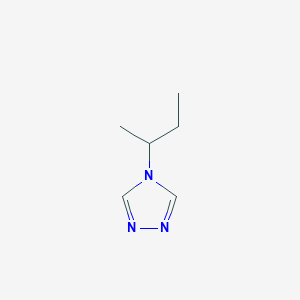
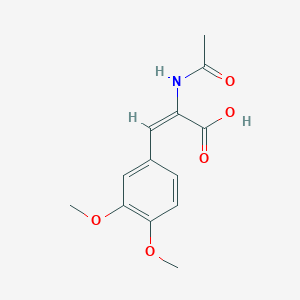
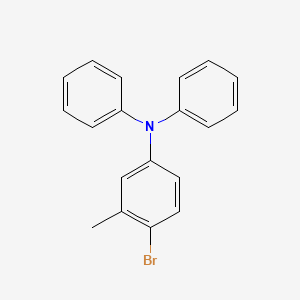
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
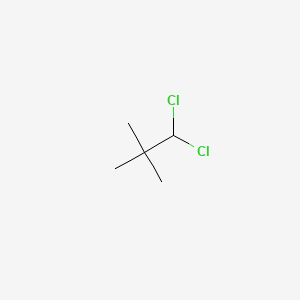
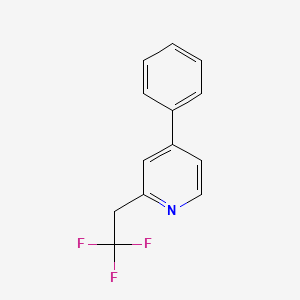
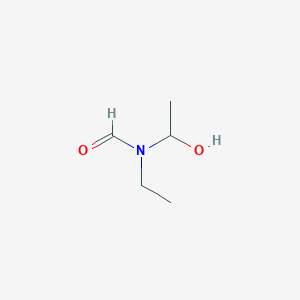
![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
